molecular formula C7H10N2O2 B030326 4-(Dimethoxymethyl)pyrimidine CAS No. 25746-87-6

4-(Dimethoxymethyl)pyrimidine

Cat. No. B030326
CAS RN: 25746-87-6
M. Wt: 154.17 g/mol
InChI Key: QZBWJPFALVAAPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired functionalization. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines showcases a route with general applicability to preparing various substituted pyrimidine derivatives, demonstrating the versatility and adaptability of synthetic approaches in creating complex molecules from simpler pyrimidine structures (Grivsky et al., 1980).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with dimethoxymethyl groups, is crucial for their chemical behavior and interactions. X-ray crystallography provides insights into their structural features, as evidenced by studies on compounds like dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, which forms intermolecular hydrogen bonds mimicking nucleic acid base pairs (Neilands et al., 1995).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are essential for their application in various fields. The crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, determined through X-ray diffraction, illustrates the detailed understanding of molecular geometry that is crucial for designing compounds with specific physical properties (Ji, 2006).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is vital for the practical application of pyrimidine derivatives. Studies on compounds like 2-amino-4,6-dimethoxypyrimidine, and their hydrogen bonding capabilities, provide valuable insights into the chemical behavior of these molecules, influencing their use in medicinal chemistry and materials science (Low et al., 2002).

Scientific Research Applications

  • Pharmaceutical Applications : Pyrimidines, including derivatives like 4-(Dimethoxymethyl)pyrimidine, can be targeted to improve drug action in biology and medicine by focusing on hydrogen bonding processes (Rajam et al., 2017).

  • Antiviral Activity : Compounds such as 5-(Dimethoxymethyl)-2'-deoxyuridine, a derivative of 4-(Dimethoxymethyl)pyrimidine, demonstrate significant anti-orthopoxvirus activity. This suggests potential new treatments for orthopoxvirus infections (Fan et al., 2006).

  • Anthelmintic Activity : Certain synthesized compounds with a methoxy group at position-4 of pyrimidine exhibit good anthelmintic activity, indicating the potential for further synthesis with other substituents at this position (Kumarachari et al., 2016).

  • Anti-inflammatory Drugs : N-substituted derivatives of pyrimidine-4(1H)-one have been synthesized and validated in pharmacological tests for anti-inflammatory activity (Kodonidi et al., 2017).

  • Molecular Interactions : Research on pyrimidine and its methyl derivatives, including 4-(Dimethoxymethyl)pyrimidine, shows different self-association behaviors in aqueous solutions. These behaviors are attributed to horizontal and vertical interactions, offering insights into molecular dynamics (Peral & Gallego, 1995).

  • Photophysical Properties : DFT/TDDFT studies confirm the purity of thiopyrimidine derivatives and provide insights into their photophysical and nonlinear optical properties. This research is relevant for understanding the behavior of these compounds under different conditions (Hussain et al., 2020).

properties

IUPAC Name

4-(dimethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-7(11-2)6-3-4-8-5-9-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBWJPFALVAAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498345
Record name 4-(Dimethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)pyrimidine

CAS RN

25746-87-6
Record name 4-(Dimethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (E)-4-dimethylamino-1,1-dimethoxy-but-3-en-2-one (49.6 g, 286 mmol) and formamidine acetate (44.7 g, 429 mmol) was heated at 120° C. for 4 h. After cooling to room temperature the mixture was poured into water and extracted with dichloromethane. The combined organic extracts were then dried over sodium sulfate, filtered and evaporated. Purification by distillation afforded the title product (31 g, 70%) as a colourless liquid. Bp 59-60° C. at 1.3 mbar. MS: m/e=155.0 [M+H]+.
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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